molecular formula C22H32IN3O4S B121397 Penethamate Hydriodide CAS No. 808-71-9

Penethamate Hydriodide

Cat. No. B121397
CAS RN: 808-71-9
M. Wt: 561.5 g/mol
InChI Key: XWRCFDRXQPRCCO-FLQNVMKHSA-N
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Description

Penethamate hydriodide is an antibiotic used in veterinary medicine, particularly for the treatment of mastitis in dairy animals. It is administered to combat udder-specific pathogens that cause mastitis, which is an inflammation of the mammary gland. The antibiotic has been evaluated for its effects on udder health and milk yields in primiparous Mediterranean buffaloes, showing good bactericidal activity and potential economic benefits in buffalo breeding . Additionally, penethamate hydriodide has been found to be highly effective in killing mastitis pathogens such as Streptococcus uberis, Streptococcus dysgalactiae subsp. dysgalactiae, and Staphylococcus aureus that have internalized into mammary epithelial cells .

Synthesis Analysis

While the synthesis of penethamate hydriodide is not directly discussed in the provided papers, its administration and subsequent conversion to penicillin G in mammary tissue and secretion have been studied. After systemic administration, penicillin G concentrations were measured, indicating the potential for penethamate hydriodide to control prepartum intramammary infections .

Molecular Structure Analysis

The molecular structure of penethamate hydriodide allows it to enter mammary epithelial cells and exert its bactericidal effects without affecting the viability of these cells . This property is crucial for its effectiveness in treating mastitis, as it can reach and kill bacteria that have been internalized by the mammary epithelial cells.

Chemical Reactions Analysis

Penethamate hydriodide undergoes a chemical reaction within the animal's body, releasing penicillin G, which is the active form that combats the bacterial infection. The conversion process and the concentration of penicillin G post-administration have been studied to ensure that the levels are sufficient to exert a therapeutic effect against pathogens associated with mastitis .

Physical and Chemical Properties Analysis

The physical and chemical properties of penethamate hydriodide that contribute to its efficacy include its ability to maintain effective concentrations in mammary tissue and secretion for a period after administration. This characteristic is important for providing a sustained antibacterial effect to prevent and treat intramammary infections . Additionally, the influence of penethamate hydriodide on blood protein-bound iodine levels has been investigated, which is relevant for understanding its metabolic effects and potential interactions with thyroid function .

Relevant Case Studies

Several case studies have been conducted to evaluate the efficacy of penethamate hydriodide in treating mastitis. One study demonstrated a significant decrease in the prevalence of mastitic quarters and incidence of mastitic animals in treated groups compared to controls, with notable differences in somatic cell count (SCC) and milk yields . Another study showed a bacteriological cure rate of 59% in treated quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection, with a significant decrease in SCC at both cow and quarter levels . Furthermore, a comparative study found no significant difference in bacteriological and clinical cure rates between systemic treatment with penethamate and intramammary administration of an ampicillin/cloxacillin combination, suggesting that systemic treatment with penethamate can also reduce SCC in adjacent quarters not affected by clinical mastitis .

Scientific Research Applications

1. Efficacy in Killing Intracellular Mastitis Pathogens

Penethamate hydriodide demonstrates high effectiveness in killing various intracellular mastitis pathogens such as Streptococcus uberis and Staphylococcus aureus internalized in mammary epithelial cells. This capability is evident across a range of concentrations, showcasing its potential as an effective agent in combating mastitis pathogens without harming mammary epithelial cells (Almeida et al., 2007).

2. Treatment of Subclinical Mastitis

Penethamate hydriodide has been used in pilot studies for the treatment of recently acquired subclinical mastitis in lactating cows, demonstrating promising results in reducing individual cow cell counts and contributing to sustained milk production (Beggs & Wraight, 2006).

3. Comparative Efficacy in Mastitis Treatment

When compared with other antibiotic treatments, penethamate hydriodide shows similar effectiveness in clinical and bacteriological cure rates for infectious clinical mastitis. This finding is significant in selecting appropriate antibiotic treatment for clinical and subclinical mastitis in lactating cows (Sérieys et al., 2005).

4. Penicillin Concentration in Mammary Tissue

Studies have explored the concentration of penicillin G in mammary tissue following the systemic administration of penethamate hydriodide. These studies indicate a potential for systemic treatment with penethamate hydriodide to control prepartum intramammary infections in heifers, offering a strategic advantage over local therapies (Passchyn et al., 2009).

Safety And Hazards

When handling Penethamate Hydriodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Currently, Penethamate Hydriodide is included in Annex I of Council Regulation (EEC) No 2377/90 . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine and cattle . The scientific justification for this extension was assessed taking into account the Note for Guidance on Risk Analysis Approach for Residues of Veterinary Medicinal Products in Food of Animal Origin .

properties

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCFDRXQPRCCO-FLQNVMKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3689-73-4 (Parent)
Record name Penethamate hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701001537
Record name Penethamate hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penethamate Hydriodide

CAS RN

7778-19-0, 808-71-9
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7778-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penethamate hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penethamate hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penethamate hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide
Source European Chemicals Agency (ECHA)
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Record name PENETHAMATE HYDRIODIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
RA Almeida, D Patel, GM Friton… - Journal of veterinary …, 2007 - Wiley Online Library
… The objective of the present study was to use these techniques to assess the intracellular killing activity of penethamate hydriodide, a diethylaminoethyl ester of benzylpenicillin which is …
Number of citations: 25 onlinelibrary.wiley.com
O Salat, F Sérieys, B Poutrel, L Durel, L Goby - Journal of dairy science, 2008 - Elsevier
… Penethamate hydriodide is an ester of penicillin G that easily crosses the blood-milk barrier … efficacy of a systemic treatment with penethamate hydriodide in lactating cows with recently …
Number of citations: 19 www.sciencedirect.com
P Passchyn, S Piepers, S De Vliegher - Journal of dairy science, 2013 - Elsevier
… with penethamate hydriodide on udder … penethamate hydriodide (n = 76) or remained untreated (n = 73). Systemic prepartum treatment of end-term heifers with penethamate hydriodide …
Number of citations: 10 www.sciencedirect.com
N Steele, S McDougall - New Zealand veterinary journal, 2014 - Taylor & Francis
… The objective of this study was to evaluate the efficacy of no, three, or six daily injections of penethamate hydriodide for treatment of subclinical mastitis in terms of bacteriological cure …
Number of citations: 21 www.tandfonline.com
R Jain - 2011 - ourarchive.otago.ac.nz
Purpose: The aim of this thesis was to investigate the stability of penethamate (PNT), an ester prodrug of benzylpenicillin (BP), used intramuscularly (im) in the treatment of bovine …
Number of citations: 0 ourarchive.otago.ac.nz
S McDougall, KE Agnew, R Cursons, XX Hou… - Journal of dairy …, 2007 - Elsevier
… penethamate hydriodide or tylosin, respectively) or production of milk solids (1.45 vs. 1.48 ± 0.02 kg/d of milk fat + protein, for the penethamate hydriodide … with penethamate hydriodide …
Number of citations: 103 www.sciencedirect.com
M Kreiger, GM Friton, J Hofer, K Fuchs… - Journal of Dairy …, 2007 - cambridge.org
… at parturition intramuscularly 10 million iu of penethamate hydriodide and then 24h later, 5 … Periparturient antibiotic treatment of heifers with penethamate hydriodide prevented IMI …
Number of citations: 17 www.cambridge.org
A KROSNICK, HI SEGAL… - The Journal of Clinical …, 1954 - academic.oup.com
… penicillin G diethylaminoethyl ester hydriodide (Penethamate Hydriodide or Neo-Penil®). … Penethamate Hydriodide (Neo-Penil®), an iodinated ester of penicillin, has been shown to …
Number of citations: 4 academic.oup.com
J Guccione, A Pesce, M Pascale, N Tommasini… - Journal of Dairy …, 2014 - Elsevier
… the effects of penethamate hydriodide (diethylaminoethyl ester … Penethamate hydriodide is a pre-drug of penicillin G that … pathogens, thus penethamate hydriodide seemed to have …
Number of citations: 17 www.sciencedirect.com
SGS Rose, JM Swinkels, WDJ Kremer… - Journal of Dairy …, 2003 - cambridge.org
… The aim of this study was to determine the effect of treatment with penethamate hydriodide (LeocillinÕ), a benzylpenicillin prodrug, on chronic subclinical Str. dysgalactiae and Str. …
Number of citations: 71 www.cambridge.org

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